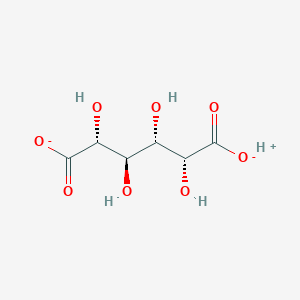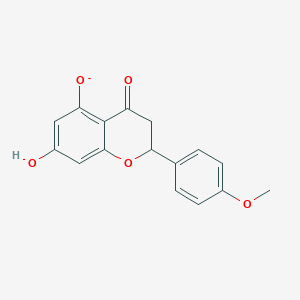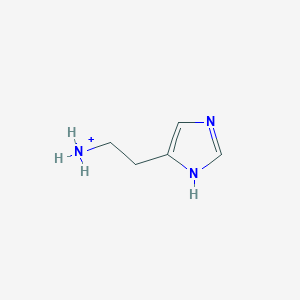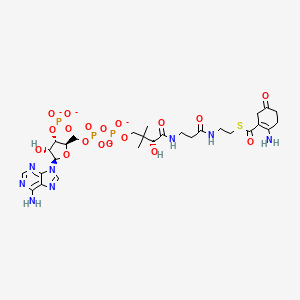
1,1'-Azonaphthalene
Vue d'ensemble
Description
1,1'-Azonaphthalene is an organic compound with the molecular formula C10H8N2. It is a white crystalline solid that has been used in the synthesis of a variety of organic compounds. It has been used in the synthesis of azo dyes, pharmaceuticals, and other organic compounds. It is also used as an intermediate in the synthesis of a variety of other compounds, including polymers, plastics, and rubber. This compound is a widely used reagent in organic synthesis and has a wide range of applications in the pharmaceutical and other industries.
Applications De Recherche Scientifique
Asymmetric Arylation in Organic Synthesis
1,1'-Azonaphthalene derivatives serve as effective arylation reagents in various asymmetric transformations. For instance, they have been used in the enantioselective construction of triaryl-substituted all-carbon quaternary stereocenters through a chiral phosphoric acid-catalyzed reaction with oxindoles. This method displays remarkable functional group tolerance and scalability, creating diverse 2-oxindole derivatives with high yields and enantiocontrol (Chen et al., 2023).
Synthesis and Characterization of Azo-Porphyrins
Novel azonaphthalene porphyrin derivatives have been synthesized using azonaphthalene groups connected through diazo-coupling reactions. These derivatives show unique absorption spectroscopic properties, and the solvent effects on their absorption capabilities have been studied. Additionally, intermolecular fluorescence quenching phenomena in their fluorescence emission spectra were observed (Liu et al., 2007).
Antitumoral Activity in Cancer Research
In cancer research, azonaphthalene derivatives have emerged as a new family of highly specific protein kinase CK2 inhibitors. These compounds exhibit antitumoral activity, particularly in inducing cell cycle arrest in human glioblastoma cells and significantly reducing tumor mass in vitro and in vivo. Their specificity and efficacy highlight the potential for novel allosteric CK2 inhibitors in cancer treatment (Moucadel et al., 2011).
Extraction-Photometric Determination
This compound derivatives have been used in the extraction-photometric determination of metal ions like cadmium(II). These compounds form chelate complexes with metal ions, facilitating their extraction and quantification from solutions. This method demonstrates specificity and effectiveness in the detection of cadmium(II) ions, indicating the utility of azonaphthalene derivatives in analytical chemistry (Tupys & Tymoshuk, 2015).
Photoreactive Materials
Alkoxy azonaphthalene compounds have been synthesized and shown to undergo trans-cis photoisomerization under UV irradiation. These compounds exhibit specific absorption properties and recover to their original state after a certain period in the dark. The efficiency of their photoisomerization and the content of the cis-isomer have been quantified, indicating their potential in photoreactive material applications (Shi-jun, 2011).
Mécanisme D'action
Target of Action
It’s known that the compound can interact with various biochemical entities, influencing their function and behavior .
Mode of Action
1,1’-Azonaphthalene interacts with its targets through a process known as catalytic asymmetric hydrogenation . This process involves the use of a catalyst, such as rhodium on carbon, to facilitate the reaction . The interaction between 1,1’-Azonaphthalene and its targets leads to changes in the targets’ behavior and function .
Biochemical Pathways
It’s known that the compound can influence the behavior of various biochemical entities, potentially affecting multiple pathways .
Result of Action
It’s known that the compound can influence the behavior of various biochemical entities, leading to changes at the molecular and cellular levels .
Action Environment
The action of 1,1’-Azonaphthalene can be influenced by various environmental factors . These factors could include the presence of other compounds, the pH of the environment, temperature, and more. These factors can influence the compound’s action, efficacy, and stability.
Safety and Hazards
Analyse Biochimique
Biochemical Properties
1,1’-Azonaphthalene plays a significant role in biochemical reactions, particularly in the study of enzyme inducers. It interacts with various enzymes and proteins, influencing their activity. For instance, it acts as an inhibitor of vascular endothelial growth factor (VEGF), which is crucial for angiogenesis . The compound’s interaction with VEGF involves binding to the enzyme’s active site, thereby inhibiting its function and affecting the angiogenesis process.
Cellular Effects
1,1’-Azonaphthalene has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with VEGF can lead to reduced angiogenesis, impacting cell proliferation and survival . Additionally, 1,1’-Azonaphthalene has been studied for its potential to induce cellular proliferation and tumor formation in experimental settings .
Molecular Mechanism
The molecular mechanism of 1,1’-Azonaphthalene involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound can bind to the active sites of enzymes, such as VEGF, inhibiting their activity . This inhibition can lead to downstream effects on gene expression and cellular processes. Additionally, 1,1’-Azonaphthalene has been shown to participate in organocatalytic arylation reactions, further elucidating its molecular interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,1’-Azonaphthalene can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 1,1’-Azonaphthalene can maintain its activity over extended periods, but its stability may be affected by environmental conditions . Long-term exposure to the compound can lead to sustained inhibition of VEGF and other enzymes, resulting in prolonged effects on cellular processes.
Dosage Effects in Animal Models
The effects of 1,1’-Azonaphthalene vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and primarily act as an enzyme inhibitor. At higher doses, it can induce toxic or adverse effects, including cellular proliferation and tumor formation . These threshold effects highlight the importance of dosage optimization in experimental studies involving 1,1’-Azonaphthalene.
Metabolic Pathways
1,1’-Azonaphthalene is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its activity. The compound’s metabolism can influence metabolic flux and metabolite levels, affecting overall cellular function
Transport and Distribution
The transport and distribution of 1,1’-Azonaphthalene within cells and tissues are essential for its biochemical activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular compartments . These interactions can influence the localization and accumulation of 1,1’-Azonaphthalene, affecting its overall activity and function.
Subcellular Localization
1,1’-Azonaphthalene’s subcellular localization plays a critical role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications
Propriétés
IUPAC Name |
dinaphthalen-1-yldiazene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2/c1-3-11-17-15(7-1)9-5-13-19(17)21-22-20-14-6-10-16-8-2-4-12-18(16)20/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICIDZHMCYAIUIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N=NC3=CC=CC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801032331, DTXSID50870553 | |
| Record name | 1,1'-Azonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801032331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Di(naphthalen-1-yl)diazene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50870553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
487-10-5 | |
| Record name | 1,2-Di-1-naphthalenyldiazene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=487-10-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1'-Azonaphthalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487105 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1'-AZONAPHTHALENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113051 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1'-Azonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801032331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Azonaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.953 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




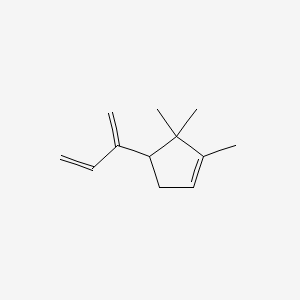


![(3R)-5-[2-(8-azaspiro[4.5]decane-8-carbonyl)-4,6-dimethylanilino]-3-naphthalen-1-yl-5-oxopentanoate](/img/structure/B1265304.png)
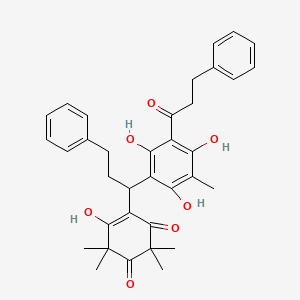

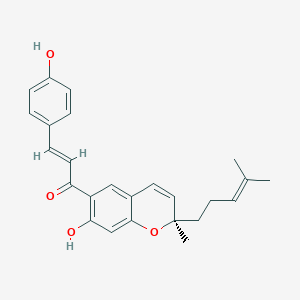
![1-O-(alpha-D-galactopyranosyl)-N-[6-(4-methoxyphenyl)hexanoyl]phytosphingosine](/img/structure/B1265313.png)

